![molecular formula C7H13ClN4 B1445838 2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride CAS No. 1803591-80-1](/img/structure/B1445838.png)
2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C7H13ClN4 and its molecular weight is 188.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
- The primary targets of this compound are not yet clearly recognized. However, it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring . Such compounds have exhibited diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.
Target of Action
Mode of Action
生化分析
Biochemical Properties
2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby affecting necroptosis, a form of programmed cell death . Additionally, it may interact with other kinases and signaling proteins, modulating their activity and impacting various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of RIPK1 can prevent necroptosis, thereby protecting cells from inflammatory cell death . This effect is particularly relevant in the context of diseases characterized by excessive necroptosis, such as certain neurodegenerative diseases and inflammatory conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of RIPK1, which is a key regulator of necroptosis . By binding to the active site of RIPK1, this compound prevents the kinase from phosphorylating its substrates, thereby blocking the necroptotic signaling pathway. Additionally, it may influence other signaling pathways and gene expression profiles, contributing to its overall cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of necroptosis and other cellular processes, with potential implications for chronic disease models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and function. This compound is metabolized by various enzymes, including cytochrome P450 enzymes, which can modify its structure and activity . The interaction with these enzymes can affect the compound’s metabolic flux and the levels of its metabolites, thereby influencing its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound within the body can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations, thereby influencing its overall effects.
属性
CAS 编号 |
1803591-80-1 |
|---|---|
分子式 |
C7H13ClN4 |
分子量 |
188.66 g/mol |
IUPAC 名称 |
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c8-4-3-7-10-9-6-2-1-5-11(6)7;/h1-5,8H2;1H |
InChI 键 |
VNXAEYAUJPNOSZ-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=C(N2C1)CCN.Cl.Cl |
规范 SMILES |
C1CC2=NN=C(N2C1)CCN.Cl |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


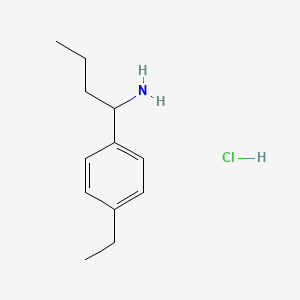

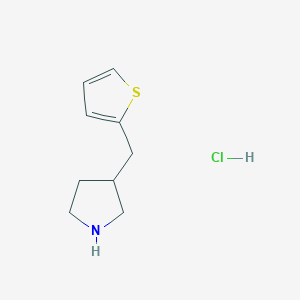
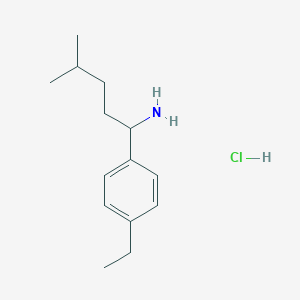
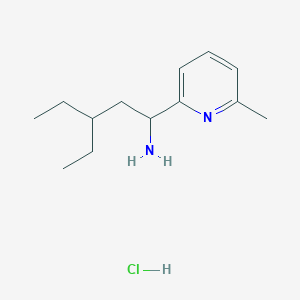

![Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1445765.png)


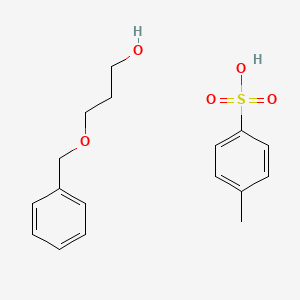
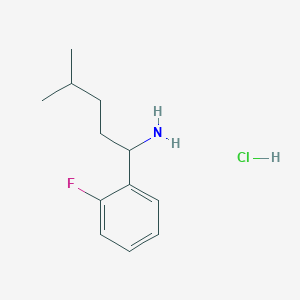
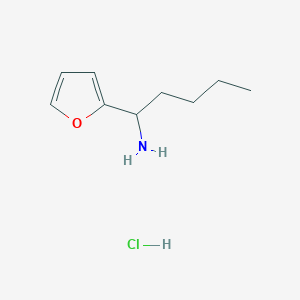

![(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride](/img/structure/B1445778.png)
